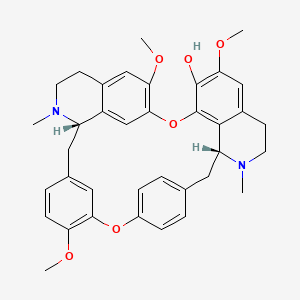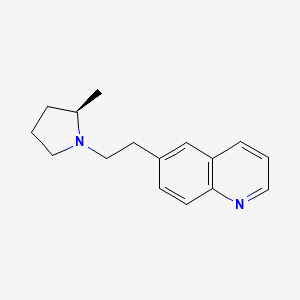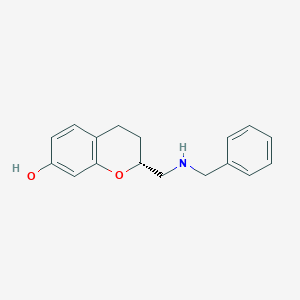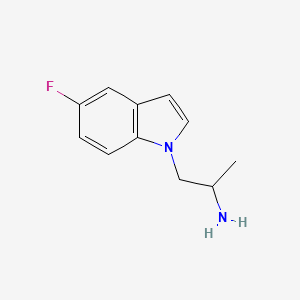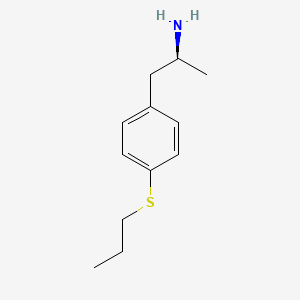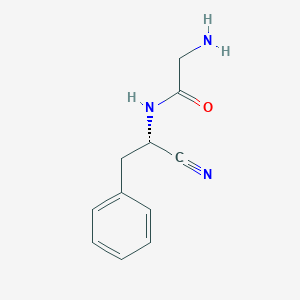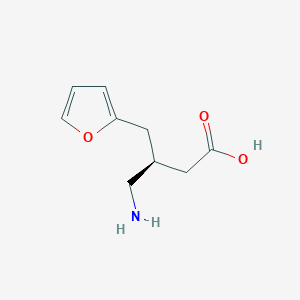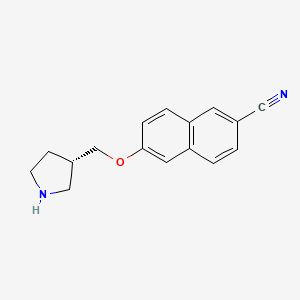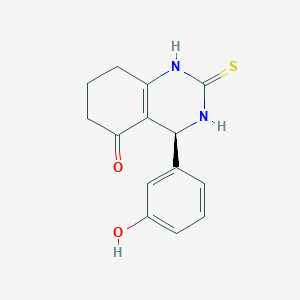![molecular formula C8H16N2S B10838731 (S)-3-Propyl-[1,4]thiazepan-(5E)-ylideneamine](/img/structure/B10838731.png)
(S)-3-Propyl-[1,4]thiazepan-(5E)-ylideneamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-3-Propyl-[1,4]thiazepan-(5E)-ylideneamine is a heterocyclic compound that contains a thiazepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Propyl-[1,4]thiazepan-(5E)-ylideneamine typically involves the formation of the thiazepane ring followed by the introduction of the propyl group and the ylideneamine functionality. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the cyclization of a suitable amine with a thioester can yield the thiazepane ring .
Industrial Production Methods
Industrial production methods for this compound may involve the use of high-throughput synthesis techniques and optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to scale up the production .
Chemical Reactions Analysis
Types of Reactions
(S)-3-Propyl-[1,4]thiazepan-(5E)-ylideneamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thiazepane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or thiols .
Scientific Research Applications
(S)-3-Propyl-[1,4]thiazepan-(5E)-ylideneamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Potential applications include the development of new pharmaceuticals, particularly those targeting neurological disorders.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (S)-3-Propyl-[1,4]thiazepan-(5E)-ylideneamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1,4-Thiazepan-5-one: A related compound with a similar thiazepane ring structure.
7-Phenyl-1,4-thiazepan-5-one: Another compound with a thiazepane ring, but with a phenyl group instead of a propyl group.
Uniqueness
(S)-3-Propyl-[1,4]thiazepan-(5E)-ylideneamine is unique due to its specific substitution pattern and the presence of the ylideneamine functionality. This gives it distinct chemical and biological properties compared to other thiazepane derivatives .
Properties
Molecular Formula |
C8H16N2S |
|---|---|
Molecular Weight |
172.29 g/mol |
IUPAC Name |
(3S)-3-propyl-2,3,6,7-tetrahydro-1,4-thiazepin-5-amine |
InChI |
InChI=1S/C8H16N2S/c1-2-3-7-6-11-5-4-8(9)10-7/h7H,2-6H2,1H3,(H2,9,10)/t7-/m0/s1 |
InChI Key |
SWOQAUBWIBZBLQ-ZETCQYMHSA-N |
Isomeric SMILES |
CCC[C@H]1CSCCC(=N1)N |
Canonical SMILES |
CCCC1CSCCC(=N1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R,4E)-2-[(naphthalen-2-ylcarbonyl)amino]-5-phenylpent-4-enoic acid](/img/structure/B10838648.png)
